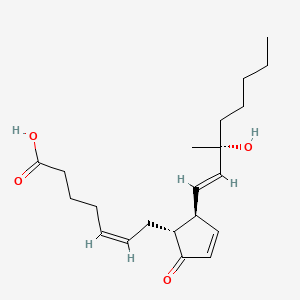

15(R)-15-methyl Prostaglandin A2

Description

Properties

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h5,7,12-14,16-18,25H,3-4,6,8-11,15H2,1-2H3,(H,23,24)/b7-5-,16-14+/t17-,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBXYYKXJUBAJX-ULDSDQABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

15(R)-15-methyl Prostaglandin A2: A Technical Guide to its Discovery and Synthesis

Abstract

This technical guide provides a comprehensive overview of 15(R)-15-methyl Prostaglandin (B15479496) A2, a synthetic prostaglandin analog. While its discovery is linked to its emergence as an impurity in the manufacturing of Arbaprostil (15(R)-15-methyl Prostaglandin E2), its unique structure warrants a detailed exploration of its potential synthesis and biological activity. This document outlines a plausible synthetic route based on the successful total synthesis of the closely related (15R)-Prostaglandin A2. Detailed experimental protocols for key reactions, quantitative data, and proposed signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Discovery and Identification

The discovery of 15(R)-15-methyl Prostaglandin A2 is not documented as a result of a targeted research effort for its specific biological activities. Instead, it has been identified as a potential impurity in the commercial production of Arbaprostil, which is the 15(R)-15-methyl analog of Prostaglandin E2.[1][2] Arbaprostil was developed for its cytoprotective properties.[2] The pharmacology and EP receptor binding affinity for 15(R)-15-methyl PGA2 have not been extensively published, making it a subject of interest for further investigation.[1][2]

Proposed Total Synthesis

A dedicated total synthesis for this compound has not been reported in the scientific literature. However, a plausible and efficient synthetic route can be proposed based on the recently developed total synthesis of (15R)-Prostaglandin A2.[3][4][5] The following sections detail the experimental protocols and quantitative data for the synthesis of this close structural analog, which can be adapted to produce the 15-methyl derivative. The key modification would involve the use of a methylated ω-side chain precursor in the Mizoroki-Heck reaction.

Retrosynthetic Analysis

The proposed synthesis of this compound would likely follow a convergent strategy, similar to that of (15R)-PGA2. The core cyclopentenone ring with the α-chain would be constructed, followed by the coupling of the ω-chain.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Core Cyclopentenone

The synthesis of the key cyclopentenone intermediate starts from commercially available 2,5-dimethoxy-tetrahydrofuran. The detailed steps for the synthesis of the analogous intermediate for (15R)-PGA2 are provided below as a template.

Experimental Protocol:

-

Step 1: Synthesis of the Corey Aldehyde Precursor: A multi-step sequence starting from 2,5-dimethoxy-tetrahydrofuran is employed to generate the key enal intermediate. This involves an organocatalytic domino-aldol reaction.[3][4][5]

-

Step 2: Introduction of the α-side chain: A Wittig reaction is utilized to introduce the carboxylic acid-bearing side chain onto the cyclopentenone core.[3][4][5]

Introduction of the ω-Side Chain and Final Steps

The crucial step for the synthesis of 15(R)-15-methyl PGA2 would be the introduction of the methylated ω-side chain. This would be achieved via a Mizoroki-Heck reaction, a powerful tool for carbon-carbon bond formation.

Experimental Protocol:

-

Step 3: Mizoroki-Heck Reaction: The cyclopentenone intermediate is coupled with a vinyl bromide precursor of the ω-side chain. To synthesize the target molecule, this vinyl bromide would need to contain the 15-methyl group. The reaction is typically catalyzed by a palladium catalyst.[3][4][5]

-

Step 4: Deprotection and Oxidation: The protecting groups on the hydroxyl functions are removed, followed by an oxidation-decarboxylation sequence to yield the final Prostaglandin A2 analog.[3][4][5]

Quantitative Data for the Synthesis of (15R)-Prostaglandin A2

The following table summarizes the reported yields for the key steps in the synthesis of the analogous (15R)-Prostaglandin A2.[3][5] This data provides a benchmark for the proposed synthesis of the 15-methyl derivative.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| Organocatalytic Domino-Aldol | 2,5-dimethoxy-tetrahydrofuran, α,β-unsaturated aldehyde | Proline catalyst, DMSO | Chiral cyclopentenone intermediate | ~70 |

| Wittig Reaction (α-chain) | Cyclopentenone intermediate, ylide | (Ph3P)2CH(CH2)3COOH·HBr, NaH, DMSO | α-chain attached intermediate | ~85 |

| Mizoroki-Heck Reaction (ω-chain) | α-chain intermediate, vinyl bromide | Pd(OAc)2, P(o-tol)3, Et3N, DMF, 80 °C | Protected (15R)-PGA2 | ~75 |

| Deprotection and Oxidation | Protected (15R)-PGA2 | 1. TBAF, THF; 2. Jones reagent | (15R)-Prostaglandin A2 | ~80 |

Proposed Signaling Pathway and Mechanism of Action

While the specific signaling pathway of this compound has not been elucidated, insights can be drawn from the known mechanisms of other prostaglandins, particularly Prostaglandin A2 and E2 analogs.

Prostaglandins typically exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[6] For instance, PGE2 interacts with four subtypes of EP receptors (EP1-EP4), which are coupled to different intracellular signaling cascades.

Recent studies on (15R)-Prostaglandin A2 have shown that it significantly reduces GABA-induced currents through GABA-A receptors, suggesting a potential modulatory role in neurotransmission.[3][4][5] This effect was not observed with the (15S)-epimer, highlighting the stereospecificity of the interaction. It is plausible that this compound could exhibit similar or enhanced activity at GABA-A receptors or interact with other prostanoid receptors.

Proposed General Prostaglandin Signaling

The following diagram illustrates a generalized signaling pathway for prostaglandins, which could be relevant for this compound.

Caption: A generalized prostaglandin signaling pathway.

Potential Interaction with GABA-A Receptors

The finding that (15R)-PGA2 modulates GABA-A receptors suggests a potential non-canonical signaling pathway for this class of prostaglandins.[3][4][5] This interaction could be allosteric, modifying the receptor's response to its endogenous ligand, GABA.

Caption: Proposed modulation of GABA-A receptor by 15(R)-15-methyl PGA2.

Conclusion

This compound represents an intriguing synthetic prostaglandin with potential for novel biological activities. While its discovery is tied to pharmaceutical manufacturing, the stereospecific bioactivity of its close analog, (15R)-PGA2, suggests that it may possess unique pharmacological properties, particularly in the modulation of neurotransmitter receptors. The proposed synthetic route, based on established methodologies, provides a clear path for its preparation and subsequent biological evaluation. Further research into the synthesis and pharmacology of this compound is warranted to fully understand its therapeutic potential.

References

- 1. Acute inflammation reveals GABAA receptor‐mediated nociception in mouse dorsal root ganglion neurons via PGE 2 receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PGE2 Modulates GABAA Receptors via an EP1 Receptor-Mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Total Synthesis of (15R)- and (15S)-Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 15(R)-15-methyl Prostaglandin A2

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(R)-15-methyl Prostaglandin (B15479496) A2 (15(R)-15-methyl PGA2) is a synthetic analog of Prostaglandin A2 (PGA2). While the pharmacology and specific biological activities of 15(R)-15-methyl PGA2 are not extensively published, it is known to be a potential impurity in the commercial production of Arbaprostil, a synthetic prostaglandin E2 analog.[1] This guide provides a comprehensive overview of the known chemical structure and properties of 15(R)-15-methyl PGA2. Due to the limited specific data on this particular analog, this document also extrapolates potential biological activities and signaling pathways based on the well-documented effects of the parent compound, Prostaglandin A2 (PGA2).

Chemical Structure and Properties

15(R)-15-methyl PGA2 is characterized by a cyclopentenone ring and two side chains, with a methyl group at the C-15 position in the (R) configuration. This methylation is expected to increase the metabolic stability of the compound compared to its non-methylated counterpart.

Chemical Identifiers and Physical Properties

The known chemical and physical properties of 15(R)-15-methyl PGA2 are summarized in the table below.

| Property | Value | Reference |

| Formal Name | 9-oxo-15R-hydroxy-15-methyl-prosta-5Z,10,13E-trien-1-oic acid | [1] |

| CAS Number | 96440-68-5 | [1] |

| Molecular Formula | C₂₁H₃₂O₄ | [1] |

| Molecular Weight | 348.5 g/mol | [1] |

| Canonical SMILES | CCCCC(C)(O)/C=C/C1C(=O)C=C(C/C=C\CCCC(=O)O)C1 | [1] |

| InChI Key | UEBXYYKXJUBAJX-ULDSDQABSA-N | [1] |

| Appearance | A solution in methyl acetate | [1] |

| UV max | 216 nm | [1] |

Solubility

| Solvent | Solubility | Reference |

| DMF | >75 mg/mL (from PGA1) | [1] |

| DMSO | >50 mg/mL (from PGA1) | [1] |

| Ethanol | >100 mg/mL (from PGA1) | [1] |

| PBS (pH 7.2) | >2.4 mg/mL (from PGA1) | [1] |

Potential Biological Activities and Signaling Pathways (Based on Prostaglandin A2)

While specific experimental data for 15(R)-15-methyl PGA2 is scarce, the biological activities of Prostaglandin A2 (PGA2) are well-documented. It is plausible that 15(R)-15-methyl PGA2 shares some of these activities, which primarily include anti-proliferative and pro-apoptotic effects in cancer cells. The following sections describe the known signaling pathways of PGA2.

Intrinsic Apoptotic Pathway

PGA2 has been shown to induce apoptosis in cancer cells through a direct interaction with mitochondria. This process is independent of the mitochondrial permeability transition pore and Bcl-2 family proteins. The key steps involve:

-

Direct Mitochondrial Interaction: PGA2 directly stimulates the mitochondrial outer membrane.

-

Cytochrome c Release: This interaction leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.

-

Caspase Activation: Released cytochrome c activates a caspase cascade, including caspase-9 and caspase-3, leading to the execution of apoptosis.[2]

This pathway highlights the thiol-reactivity of PGA2 as a pivotal aspect of its mechanism.[2]

p53-Dependent Apoptotic Pathway

In certain cancer cell lines, PGA2 can induce apoptosis through a p53-dependent mechanism. This pathway involves:

-

DNA-PK Activation: PGA2 treatment can lead to the activation of DNA-activated protein kinase (DNA-PK).

-

p53 Phosphorylation: Activated DNA-PK phosphorylates the tumor suppressor protein p53.

-

Transcriptional Induction: Phosphorylated p53 acts as a transcription factor, inducing the expression of pro-apoptotic target genes such as p21WAF1, PUMA, BAX, NOXA, and DR5.

-

Caspase Activation and Apoptosis: The upregulation of these genes, particularly the death receptor DR5, initiates the apoptotic cascade.[3]

Cell Cycle Arrest

PGA2 is also known to inhibit cell proliferation by inducing G1 cell cycle arrest. This is achieved by modulating the levels and activities of key G1 regulatory proteins:

-

Decrease in Cyclin D1 and Cdk4: PGA2 treatment leads to a reduction in the levels of cyclin D1 and cyclin-dependent kinase 4 (Cdk4).

-

Inhibition of Cdk2 Activity: The activity of Cdk2 is also significantly inhibited.

-

Upregulation of p21: This inhibition is associated with an increase in the expression of the Cdk inhibitor p21.

-

Rb Hypophosphorylation: Consequently, the retinoblastoma protein (Rb) remains in its active, hypophosphorylated state, preventing entry into the S phase of the cell cycle.[4]

Experimental Protocols

Detailed experimental protocols for 15(R)-15-methyl PGA2 are not available in the published literature. However, standard assays used for prostaglandins (B1171923) can be adapted.

Cell Viability and Apoptosis Assays

-

Cell Lines: Human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) are commonly used.[5]

-

Treatment: Cells are seeded and allowed to attach overnight, then treated with various concentrations of the prostaglandin analog for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Assay for Cell Viability:

-

After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.

-

Absorbance is measured at 570 nm using a microplate reader.

-

-

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:

-

Cells are harvested, washed with PBS, and resuspended in binding buffer.

-

Annexin V-FITC and PI are added, and the cells are incubated in the dark.

-

Apoptotic cells are quantified by flow cytometry.[2]

-

-

Caspase Activity Assay:

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining:

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in PBS containing RNase A and PI.

-

The DNA content is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

-

Protein Extraction: Total protein is extracted from treated and untreated cells using a suitable lysis buffer.

-

SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cyclin D1, Cdk4, p21, p53, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Synthesis of (15R)-PGA2

A total synthesis of (15R)-PGA2 has been reported, which could potentially be adapted for the synthesis of the 15-methyl analog.[7] The key steps of the reported synthesis include:

-

Organocatalytic domino-aldol reaction

-

Mizoroki-Heck reaction

-

Wittig reaction

-

Oxidation-decarboxylation sequence [7]

The endgame of the synthesis involves the deprotection of a silyl (B83357) ether and oxidation to form the α,β-unsaturated ketone of the cyclopentenone ring.[7]

Conclusion and Future Directions

15(R)-15-methyl PGA2 is a structurally defined prostaglandin analog with limited published pharmacological data. Based on the known activities of PGA2, it is hypothesized that 15(R)-15-methyl PGA2 may possess anti-proliferative and pro-apoptotic properties. The methyl group at the C-15 position is likely to confer increased metabolic stability, potentially enhancing its biological activity in vivo.

Future research should focus on elucidating the specific biological targets and signaling pathways of 15(R)-15-methyl PGA2. Investigating its effects on various cancer cell lines and in animal models of cancer would be crucial to determine its therapeutic potential. Furthermore, exploring its interactions with known prostaglandin receptors and other cellular targets will provide a more complete understanding of its mechanism of action. The synthesis of 15(R)-15-methyl PGA2 and its biological evaluation are warranted to explore its potential as a novel therapeutic agent.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of G1 cyclin-dependent kinase activity during growth arrest of human breast carcinoma cells by prostaglandin A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prostaglandin E2 induces fibroblast apoptosis by modulating multiple survival pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Enigma: A Technical Guide to the Biological Activity of 15(R)-15-methyl Prostaglandin A2

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins (B1171923), a class of lipid compounds derived from fatty acids, are pivotal signaling molecules in a vast array of physiological and pathological processes. While many prostaglandins have been extensively studied, the biological activities of some synthetic analogs remain largely uncharacterized. This technical guide delves into the current, albeit limited, understanding of 15(R)-15-methyl Prostaglandin (B15479496) A2 (15(R)-15-methyl PGA2). Due to a scarcity of direct research on this specific compound, this document synthesizes information on its parent molecule, Prostaglandin A2 (PGA2), to infer potential biological roles and guide future research. We will explore the established signaling pathways of PGA2, its known effects on cellular processes, and contextualize the potential significance of the 15(R)-15-methyl modification. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this enigmatic prostaglandin analog.

Introduction to Prostaglandin A2 and its Analogs

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1] Arachidonic acid, released from membrane phospholipids (B1166683) by phospholipase A2, is converted to Prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2, PGD2, and PGF2α.[1][2] Prostaglandin A2 (PGA2) is a cyclopentenone prostaglandin formed through the dehydration of PGE2.[3] These cyclopentenone prostaglandins, characterized by a reactive α,β-unsaturated carbonyl group in their cyclopentane (B165970) ring, often exhibit biological activities distinct from their precursors, which are not mediated by traditional G-protein coupled prostanoid receptors.[3]

The 15-methyl substitution, as seen in 15(R)-15-methyl PGA2, is a synthetic modification intended to increase metabolic stability and potentially alter receptor binding and biological activity. A notable example is 15(R)-15-methyl PGD2, a potent and selective agonist for the DP2 receptor.[4] However, the pharmacological profile of 15(R)-15-methyl PGA2 remains largely unpublished. It has been identified as a potential impurity in the production of arbaprostil (B1667587), which is 15(R)-15-methyl Prostaglandin E2.[5][6]

Biosynthesis of Prostaglandins

The synthesis of prostaglandins is a well-elucidated enzymatic cascade. The following diagram outlines the general pathway leading to the formation of various prostaglandins, including the precursor to PGA2.

Known Biological Activities of Prostaglandin A2

While data on 15(R)-15-methyl PGA2 is scarce, the biological activities of its parent compound, PGA2, have been investigated. PGA2 is known to influence fundamental cellular processes such as proliferation, apoptosis, and gene expression.

Induction of Apoptosis

A significant body of research highlights the pro-apoptotic effects of PGA2. Studies in HL-60 cells have shown that PGA2 can activate the intrinsic apoptotic pathway.[7] This process is characterized by the release of cytochrome c from the mitochondria, leading to the activation of caspases-9 and -3.[7] Notably, this action appears to be independent of the mitochondrial permeability transition pore and is not inhibited by anti-apoptotic BCL-2 family proteins or reactive oxygen species (ROS) scavengers.[7] It is suggested that the thiol-reactivity of the α,β-unsaturated carbonyl group in the cyclopentenone ring of PGA2 plays a crucial role in its direct interaction with mitochondria to induce apoptosis.[7]

The following diagram illustrates the proposed pathway for PGA2-induced apoptosis.

Regulation of Gene Expression and Cell Cycle

PGA2 has been shown to modulate the expression of genes involved in cell cycle regulation. For instance, in H1299 cells, PGA2 treatment leads to an induction of the cyclin-dependent kinase inhibitor p21.[8] This effect is, at least in part, mediated by the stabilization of p21 mRNA.[8]

Quantitative Data on Prostaglandin A2 Activity

The following table summarizes some of the reported concentrations of PGA2 used in in-vitro studies. It is important to note that these are for the parent compound and not the 15(R)-15-methyl analog.

| Cell Line | Assay | Concentration of PGA2 | Observed Effect | Reference |

| H1299 | Cell Proliferation | 45 µM | Inhibition of cell proliferation | [8] |

| H1299 | Gene Expression (Northern Blot) | 15-45 µM | Induction of p21 mRNA expression | [8] |

| H1299 | Protein Expression (Western Blot) | 45 µM | Increased p21 protein expression | [8] |

| HL-60 | Apoptosis Induction | Not specified | Induction of apoptosis | [7] |

Experimental Protocols

Detailed experimental protocols for studying the biological activity of prostaglandins are crucial for reproducible research. Below are generalized methodologies for key experiments cited in the context of PGA2 research. These protocols can serve as a template for future investigations into 15(R)-15-methyl PGA2.

Cell Viability and Proliferation Assay

-

Objective: To determine the effect of the prostaglandin on cell growth.

-

Methodology:

-

Seed cells (e.g., H1299) in 96-well plates at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of the prostaglandin analog or vehicle control.

-

Incubate for desired time points (e.g., 24, 48, 72 hours).

-

Assess cell viability using a suitable method, such as MTT, WST-1, or direct cell counting with a hemacytometer and trypan blue exclusion.

-

Quantify the results using a plate reader or by manual counting.

-

Apoptosis Assay by Flow Cytometry

-

Objective: To quantify the extent of apoptosis induced by the prostaglandin.

-

Methodology:

-

Treat cells with the prostaglandin analog or vehicle control for a specified duration.

-

Harvest both adherent and floating cells.

-

Wash cells with cold phosphate-buffered saline (PBS).

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Western Blot Analysis for Protein Expression

-

Objective: To detect changes in the expression levels of specific proteins (e.g., p21, caspases) following treatment.

-

Methodology:

-

Treat cells with the prostaglandin analog.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies against the proteins of interest overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The following diagram provides a general workflow for these experimental protocols.

Potential Significance and Future Directions

The biological activities of PGA2, particularly its pro-apoptotic and cell cycle-regulating properties, suggest that it and its analogs could be of interest in oncology research. The 15(R)-15-methyl modification in 15(R)-15-methyl PGA2 is expected to confer greater metabolic stability, which could be advantageous for therapeutic applications.

However, the lack of published data on the specific biological activities of 15(R)-15-methyl PGA2 represents a significant knowledge gap. Future research should focus on:

-

Chemical Synthesis and Purification: Establishing a reliable method for the synthesis and purification of 15(R)-15-methyl PGA2 is a critical first step.

-

In-Vitro Screening: A comprehensive in-vitro screening in various cell lines (e.g., cancer cell lines, immune cells) is necessary to elucidate its effects on cell viability, apoptosis, and inflammation.

-

Receptor Binding Assays: Determining if 15(R)-15-methyl PGA2 interacts with known prostanoid receptors or other cellular targets.

-

Mechanism of Action Studies: Investigating the downstream signaling pathways activated or inhibited by this compound.

-

In-Vivo Studies: Should in-vitro studies show promise, evaluating the efficacy and safety of 15(R)-15-methyl PGA2 in animal models of disease.

Conclusion

15(R)-15-methyl Prostaglandin A2 is a synthetic prostaglandin analog with a currently undefined biological profile. Based on the activities of its parent compound, PGA2, it can be hypothesized to possess anti-proliferative and pro-apoptotic properties. The 15-methyl group may enhance its stability, making it a potentially interesting candidate for further investigation. This technical guide provides a framework for initiating research into this compound by summarizing the known biology of related molecules and outlining standard experimental approaches. Further empirical studies are essential to unravel the true biological activity and therapeutic potential of this compound.

References

- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gastric antisecretory activity of arbaprostil as affected by gastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 15(R)-15-methyl prostaglandin E2 (arbaprostil) on gastric secretion and various gastric lesions induced in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Elusive Mechanism of 15(R)-15-methyl PGA2: A Technical Guide Based on Structural Analogs

Executive Summary: This technical guide addresses the mechanism of action of 15(R)-15-methyl prostaglandin (B15479496) A2 (15(R)-15-methyl PGA2). A thorough review of the current scientific literature reveals that the specific pharmacology and receptor binding affinities for this compound have not been published.[1] Consequently, this document provides an in-depth analysis of structurally related prostaglandins (B1171923) to postulate a hypothesized mechanism of action for 15(R)-15-methyl PGA2. By examining its parent compound, Prostaglandin A2 (PGA2), and a well-characterized analog with the same 15-methyl configuration, 15(R)-15-methyl PGD2, we can infer potential biological activities and signaling pathways relevant to researchers and drug development professionals.

Introduction: The Uncharacterized Analog

15(R)-15-methyl PGA2 is a synthetic analog of Prostaglandin E2 (PGE2) and may arise as an impurity in the production of Arbaprostil (15(R)-15-methyl PGE2).[1] Prostaglandins of the A-series are cyclopentenone prostaglandins, characterized by an α,β-unsaturated carbonyl group in the cyclopentane (B165970) ring.[2] This structural feature is known to confer biological activities that can be independent of traditional G protein-coupled prostanoid receptors.[2] The addition of a methyl group at the C-15 position, particularly in the (R) configuration, is known to increase metabolic stability and can dramatically alter receptor selectivity and potency, as seen in other prostaglandin series.[3]

Given the lack of direct experimental data, this guide will focus on the established mechanisms of two key comparators:

-

Prostaglandin A2 (PGA2): The parent molecule, to understand the foundational activity of the PGA2 structure.

-

15(R)-15-methyl PGD2: A potent and selective agonist for the DP2 receptor, to understand the impact of the 15(R)-methyl substitution.[3][4]

Analysis of Structurally Related Compounds

Prostaglandin A2 (PGA2): EP4 Receptor-Mediated Actions

PGA2 is a cyclopentenone prostaglandin formed from the dehydration of PGE2.[5] While many cyclopentenone prostaglandins act via receptor-independent pathways, recent research has identified the Prostaglandin E2 Receptor 4 (EP4) as a novel receptor for PGA2.[5]

Mechanism of Action: PGA2 enhances endothelial barrier function and provides protection against permeability caused by inflammatory agents like thrombin and lipopolysaccharide (LPS).[5] This cytoprotective effect is mediated through the EP4 receptor, a G protein-coupled receptor.[5]

Signaling Pathway: Activation of the EP4 receptor by PGA2 initiates a downstream signaling cascade involving:

-

Activation of Rap1/Rac1 GTPases.

-

Activation of Protein Kinase A (PKA).

-

Phosphorylation and stabilization of targets at cell adhesions and the cytoskeleton, including VE-cadherin, p120-catenin, ZO-1, cortactin, and VASP.[5]

-

Suppression of LPS-induced inflammatory signaling by inhibiting the NF-κB pathway.[5]

15(R)-15-methyl PGD2: A Potent and Selective DP2 Agonist

The introduction of a methyl group at the C-15 position in the (R) configuration creates a highly potent and selective agonist for the DP2 receptor (also known as CRTH2).[3][6] This is noteworthy because the natural (S) configuration at this position is significantly less active.[3][7] The DP2 receptor is a G protein-coupled receptor primarily involved in pro-inflammatory responses, particularly those involving eosinophils, basophils, and Type 2 innate lymphoid cells (ILC2s).[3][8][9]

Mechanism of Action: 15(R)-15-methyl PGD2 is a chemoattractant for eosinophils and induces their activation.[3][10] Its effects are mediated through the DP2 receptor, leading to downstream signaling that promotes cell migration and the expression of adhesion molecules.[3][7]

Signaling Pathway: Activation of the DP2 receptor by 15(R)-15-methyl PGD2 leads to:

-

Coupling with Gαi/o proteins.

-

Inhibition of adenylyl cyclase and a decrease in intracellular cAMP.

-

Mobilization of intracellular calcium (Ca2+).[11]

-

Activation of downstream effectors that result in actin polymerization, CD11b expression, and chemotaxis.[3][4]

Quantitative Data for Analog Compounds

The following tables summarize key quantitative data for the activities of PGA2 and 15(R)-15-methyl PGD2, which can serve as a benchmark for future studies on 15(R)-15-methyl PGA2.

Table 1: Activity of PGA2 on Endothelial Cells

| Parameter | Cell Type | Value | Effect |

|---|

| EC50 | Human Lung Microvascular Endothelial Cells | ~1 µM | Inhibition of thrombin-induced permeability increase |

Data derived from studies on PGA2's barrier-protective functions.[5]

Table 2: Potency of 15(R)-15-methyl PGD2 on Human Eosinophils

| Parameter | Assay | Value (EC50) |

|---|---|---|

| Potency | Eosinophil CD11b Expression | 1.4 nM |

| Potency | Eosinophil Actin Polymerization | 3.8 nM |

| Potency | Eosinophil Chemotaxis | 1.7 nM |

Data from Monneret et al. (2003) and other studies highlighting its high potency at the DP2 receptor.[3][4][10]

Hypothesized Mechanism of Action for 15(R)-15-methyl PGA2

Based on the structures and activities of its analogs, we can propose several potential mechanisms of action for 15(R)-15-methyl PGA2 that warrant experimental investigation.

1. Receptor-Mediated Pathways:

-

EP Receptor Activity: Like its parent compound PGA2, 15(R)-15-methyl PGA2 may act as an agonist at EP receptors, potentially EP4. The 15-methyl group would likely confer increased metabolic stability, potentially leading to more sustained signaling and enhanced cytoprotective or anti-inflammatory effects.

-

Lack of DP2 Activity: Despite the 15(R)-methyl group, significant activity at the DP2 receptor is unlikely. The cyclopentenone ring structure of the A-series prostaglandins is substantially different from the D-series, which is the primary determinant for DP receptor binding.

2. Receptor-Independent Pathways (Cyclopentenone Activity): The α,β-unsaturated carbonyl group in the PGA2 ring is an electrophilic center that can react with nucleophilic residues (like cysteine) in cellular proteins. This allows for receptor-independent signaling.

-

NF-κB Inhibition: 15(R)-15-methyl PGA2 could directly inhibit the NF-κB signaling pathway. This is a known mechanism for other cyclopentenone prostaglandins, which can covalently modify critical components like IκB kinase (IKK) or NF-κB subunits themselves, leading to potent anti-inflammatory effects.[12]

-

PPARγ Activation: Some cyclopentenone prostaglandins, particularly in the J-series (derived from PGD2), are known ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][12] It is plausible that 15(R)-15-methyl PGA2 could also interact with and activate PPARγ, thereby modulating gene transcription related to inflammation and metabolism.

-

Nrf2 Pathway Activation: Electrophilic compounds can activate the transcription factor Nrf2, which upregulates a suite of antioxidant and cytoprotective genes. This is a key mechanism for the protective effects of 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2) in models of acute lung injury.[13] 15(R)-15-methyl PGA2 may share this activity.

Experimental Protocols to Elucidate the Mechanism

To validate the hypothesized mechanisms, the following experimental approaches, adapted from studies on related prostaglandins, are recommended.

Receptor Binding and Activation Assays

-

Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity of 15(R)-15-methyl PGA2 for a panel of prostanoid receptors (EP1-4, DP1, DP2, etc.).

-

Methodology: Prepare cell membrane fractions from cell lines overexpressing a specific prostanoid receptor (e.g., HEK293 cells). Incubate the membranes with a known radiolabeled ligand (e.g., [3H] PGE2 for EP receptors) in the presence of increasing concentrations of unlabeled 15(R)-15-methyl PGA2.

-

Analysis: Measure the displacement of the radioligand to calculate the inhibitory constant (Ki). A low Ki value would indicate high binding affinity.

-

-

Protocol: cAMP Measurement Assay

-

Objective: To assess functional receptor activation by measuring changes in the second messenger cAMP.

-

Methodology: Plate receptor-expressing cells and stimulate with varying concentrations of 15(R)-15-methyl PGA2. Following stimulation, lyse the cells and measure intracellular cAMP levels using a competitive enzyme immunoassay (EIA) kit.

-

Analysis: Agonism at Gs-coupled receptors (like EP2, EP4, DP1) will increase cAMP, while agonism at Gi-coupled receptors (like EP3, DP2) will decrease forskolin-stimulated cAMP levels.

-

Cellular Functional Assays

-

Protocol: Eosinophil Chemotaxis Assay

-

Objective: To determine if 15(R)-15-methyl PGA2 induces eosinophil migration, a hallmark of DP2 agonism.

-

Methodology: Isolate human eosinophils from peripheral blood. Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a chemoattractant (15(R)-15-methyl PGA2) in the lower chamber and eosinophils in the upper chamber, separated by a microporous membrane. Incubate for 1-2 hours.

-

Analysis: Quantify the number of cells that have migrated to the lower chamber by cell counting or a colorimetric assay.

-

-

Protocol: NF-κB Reporter Assay

-

Objective: To measure the inhibitory effect on NF-κB transcriptional activity.

-

Methodology: Transfect a cell line (e.g., HeLa or RAW 264.7) with a reporter plasmid containing an NF-κB response element upstream of a luciferase gene. Pre-treat cells with 15(R)-15-methyl PGA2 before stimulating with an NF-κB activator (e.g., TNF-α or LPS).

-

Analysis: Measure luciferase activity as a readout of NF-κB-dependent gene transcription. A dose-dependent decrease in luciferase signal would indicate inhibition of the pathway.

-

Conclusion and Future Directions

While the precise mechanism of action for 15(R)-15-methyl PGA2 remains to be experimentally defined, a strong hypothesis can be formulated based on its structural characteristics and the known pharmacology of its analogs. It is likely a metabolically stable cyclopentenone prostaglandin whose actions may be mediated through a combination of EP receptor agonism and receptor-independent pathways involving the covalent modification of key inflammatory and cytoprotective proteins like NF-κB and Nrf2.

Future research should prioritize comprehensive receptor screening and functional assays to determine its binding profile and cellular effects. Elucidating its mechanism will clarify its potential as a cytoprotective or anti-inflammatory agent and provide valuable insights into the structure-activity relationships of synthetic prostaglandins.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Effects of prostaglandin D2, 15-deoxy-Delta12,14-prostaglandin J2, and selective DP1 and DP2 receptor agonists on pulmonary infiltration of eosinophils in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of 15-deoxy delta(12,14) prostaglandin J2 and Nrf2 pathways in protection against acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to 15(R)-15-methyl Prostaglandin A2 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The pharmacology and receptor binding affinity for 15(R)-15-methyl Prostaglandin (B15479496) A2 (15(R)-15-methyl PGA2) have not been extensively published.[1][2] This guide provides a comprehensive overview of the known information regarding this compound, alongside a detailed exploration of the signaling pathways of closely related prostaglandins, namely Prostaglandin A2 (PGA2) and the well-characterized 15(R)-15-methyl Prostaglandin D2 (15(R)-15-methyl PGD2). By examining these related pathways, we can infer potential mechanisms of action for 15(R)-15-methyl PGA2, offering a foundational framework for future research and drug development.

Introduction to 15(R)-15-methyl Prostaglandin A2

This compound is a synthetic analog of Prostaglandin A2. It is known to be one of several impurities that can arise during the production of Arbaprostil [15(R)-15-methyl prostaglandin E2], a synthetic prostaglandin E2 analog developed for its cytoprotective activity.[1][2] While its direct biological activities and signaling mechanisms remain largely uncharacterized, understanding the pathways of its parent compound, PGA2, and its structural analog, 15(R)-15-methyl PGD2, provides valuable insights into its potential cellular effects.

The Signaling Landscape of Related Prostaglandins

Prostaglandins are a class of physiologically active lipid compounds that exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[3] This interaction initiates a cascade of intracellular events, leading to a diverse range of physiological responses.

The Prostaglandin A2 (PGA2) Signaling Pathway: A Potential Framework

Prostaglandin A2, the parent compound of 15(R)-15-methyl PGA2, has been shown to induce cellular effects through both receptor-mediated and direct intracellular actions.

-

Receptor-Mediated Signaling: Some studies suggest that PGA1 and PGA2 act as selective ligands for the EP2 and EP4 prostaglandin receptor subtypes. Activation of these receptors typically leads to an increase in intracellular cyclic AMP (cAMP) levels through the activation of adenylyl cyclase by the Gs alpha subunit of the associated G-protein.

-

Direct Intracellular Action: Research has indicated that PGA2 can activate the intrinsic apoptotic pathway through a direct interaction with mitochondria. This process involves the release of cytochrome c from the mitochondria, which subsequently activates a cascade of caspases, leading to programmed cell death.[4] This action appears to be independent of cell surface receptors and is influenced by the thiol-reactivity of PGA2.[4]

Based on this, a hypothetical signaling pathway for 15(R)-15-methyl PGA2 can be proposed, involving either EP receptor activation or direct mitochondrial interaction.

The 15(R)-15-methyl Prostaglandin D2 (PGD2) Signaling Pathway: A Well-Defined Analog

In contrast to the ambiguity surrounding 15(R)-15-methyl PGA2, its D-series counterpart, 15(R)-15-methyl PGD2, is a well-characterized, potent, and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[5] This receptor is a G-protein coupled receptor that signals through the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Activation of the CRTH2/DP2 receptor by 15(R)-15-methyl PGD2 is known to induce a variety of cellular responses, particularly in eosinophils, including chemotaxis, actin polymerization, and the expression of the cell surface marker CD11b.[5]

Quantitative Data and Experimental Protocols

While quantitative data for 15(R)-15-methyl PGA2 is unavailable, studies on 15(R)-15-methyl PGD2 provide valuable benchmarks for the potency of such methylated prostaglandins.

Quantitative Data for 15(R)-15-methyl PGD2 Activity

| Parameter | Cell Type | Value (EC50) | Reference |

| Eosinophil CD11b Expression | Human Eosinophils | 1.4 nM | [5] |

| Actin Polymerization | Human Eosinophils | 3.8 nM | [5] |

| Chemotaxis | Human Eosinophils | 1.7 nM | [5] |

| DP1-mediated cAMP increase | Human Platelets | >10 µM | [5] |

Key Experimental Protocols

The following are summaries of the methodologies used to obtain the quantitative data for 15(R)-15-methyl PGD2. These protocols can serve as a template for the characterization of 15(R)-15-methyl PGA2.

Eosinophil Isolation: Human eosinophils are typically isolated from the peripheral blood of healthy or allergic donors using methods such as negative selection with magnetic beads to achieve high purity.

Flow Cytometry for CD11b Expression:

-

Isolated eosinophils are incubated with varying concentrations of the test compound (e.g., 15(R)-15-methyl PGD2) for a specified time at 37°C.

-

The cells are then stained with a fluorescently labeled antibody specific for CD11b.

-

The fluorescence intensity of the cells is measured using a flow cytometer.

-

The EC50 value is calculated from the dose-response curve.

Actin Polymerization Assay:

-

Eosinophils are treated with the test compound.

-

At various time points, aliquots of the cell suspension are fixed and permeabilized.

-

The cells are then stained with a fluorescently labeled phalloidin, which binds to filamentous actin (F-actin).

-

The fluorescence intensity, proportional to the amount of F-actin, is measured by flow cytometry.

-

The EC50 is determined from the concentration-response data.

Chemotaxis Assay:

-

A chemotaxis chamber (e.g., a Boyden chamber) is used, with a porous membrane separating an upper and a lower well.

-

The lower well is filled with a solution containing the test compound at various concentrations.

-

A suspension of eosinophils is placed in the upper well.

-

The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.

-

The number of migrated cells is quantified, typically by microscopy or a plate reader-based assay.

-

The EC50 for chemotaxis is calculated from the resulting dose-response curve.

Conclusion and Future Directions

The signaling pathways of this compound remain an open area for investigation. Based on the available data for related compounds, it is plausible that 15(R)-15-methyl PGA2 may act through EP receptors, similar to PGA2, or possess direct intracellular targets. The well-defined, high-potency signaling of 15(R)-15-methyl PGD2 via the CRTH2/DP2 receptor highlights the significant impact that methylation at the R-position of the 15th carbon can have on receptor selectivity and agonist activity.

Future research should focus on:

-

Receptor Binding Studies: To determine if 15(R)-15-methyl PGA2 binds to any of the known prostanoid receptors.

-

Second Messenger Assays: To measure changes in intracellular cAMP and calcium levels in response to 15(R)-15-methyl PGA2 treatment in various cell lines.

-

Functional Assays: To assess the effects of 15(R)-15-methyl PGA2 on cellular processes such as proliferation, apoptosis, and inflammation.

A thorough characterization of the signaling pathways of this compound will be crucial for understanding its potential physiological roles and for evaluating its therapeutic potential. The experimental frameworks outlined in this guide provide a clear path forward for these investigations.

References

- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Prostaglandin receptor - Wikipedia [en.wikipedia.org]

- 4. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Unraveling the Enigma of 15(R)-15-methyl PGA2: A Review of Available Data and Insights from Structurally Related Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the physiological role of 15(R)-15-methyl prostaglandin (B15479496) A2 (15(R)-15-methyl PGA2). A comprehensive review of the scientific literature reveals a significant gap in our understanding of this specific prostaglandin analog. Currently, there is no published data detailing its pharmacology, receptor binding affinities, mechanism of action, or physiological effects. It is primarily identified as a potential impurity in the manufacturing of arbaprostil (B1667587), the 15(R)-15-methyl analog of PGE2.

Given the scarcity of information on 15(R)-15-methyl PGA2, this guide will provide a detailed overview of the well-characterized, structurally similar compound, 15(R)-15-methyl prostaglandin D2 (15(R)-15-methyl PGD2) . This analog is a potent and selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Understanding the physiological role and signaling pathways of 15(R)-15-methyl PGD2 may offer valuable insights for researchers investigating related prostaglandin compounds. Additionally, this guide will briefly touch upon recent findings regarding the non-methylated analog, (15R)-PGA2.

15(R)-15-methyl Prostaglandin A2: Current Knowledge

As of late 2025, the physiological role of 15(R)-15-methyl PGA2 remains uncharacterized in published scientific literature. Chemical suppliers note that its pharmacology and binding affinity for prostaglandin receptors have not been documented.[1][2] Its primary mention is as a potential impurity in the synthesis of arbaprostil (15(R)-15-methyl PGE2), a synthetic prostaglandin E2 analog.[1][2]

Recent research has explored the synthesis and biological activity of the parent compound, (15R)-PGA2 (the non-methylated form). A 2024 study reported that (15R)-PGA2 can significantly reduce GABA-induced currents through GABAA receptors, suggesting a potential role as a selective GABAA receptor modulator.[3][4][5] The (15S)-epimer did not exhibit this effect.[3][4][5]

15(R)-15-methyl Prostaglandin D2: A Potent DP2 Receptor Agonist

In stark contrast to its PGA2 counterpart, 15(R)-15-methyl PGD2 is a well-studied, metabolically stable synthetic analog of prostaglandin D2 (PGD2).[6][7] It is distinguished by its high potency and selectivity as an agonist for the DP2 (CRTH2) receptor, a G-protein-coupled receptor involved in inflammatory pathways.[6][7][8] The unnatural R-configuration at the 15-carbon position surprisingly confers greater potency at the DP2 receptor compared to the natural S-configuration.[8][9]

Physiological Role and Cellular Effects

15(R)-15-methyl PGD2 is primarily associated with pro-inflammatory responses, largely through its activation of the DP2 receptor on immune cells such as eosinophils, basophils, and T helper 2 (Th2) cells.[8][9]

Key physiological effects include:

-

Eosinophil and Basophil Activation: It is a potent chemoattractant for eosinophils and induces their activation, including CD11b expression and actin polymerization.[6][7][9]

-

Induction of Pulmonary Eosinophilia: In vivo studies in rats have demonstrated that 15(R)-15-methyl PGD2 can induce robust eosinophil infiltration into the lungs.[10]

-

Th2 Cell Chemotaxis: The DP2 receptor is expressed on Th2 cells, and its activation is involved in their migration.[8]

Due to its stability and selectivity, 15(R)-15-methyl PGD2 is considered a valuable research tool for investigating the physiological and pathological roles of the DP2 receptor in inflammatory diseases like asthma and allergic rhinitis.[8][9]

Quantitative Data on Biological Activity

The following table summarizes the key quantitative data for the biological activity of 15(R)-15-methyl PGD2, primarily in human eosinophils.

| Parameter | Cell Type/Assay | EC50 Value (nM) | Reference Compound | Reference EC50 (nM) | Reference |

| Eosinophil Chemotaxis | Human Eosinophils | 1.7 | PGD2 | 10 | [8] |

| Eosinophil CD11b Expression | Human Eosinophils | 1.4 | PGD2 | ~7-10 | [6][7] |

| Eosinophil Actin Polymerization | Human Eosinophils | 3.8 | PGD2 | ~15-20 | [6][7] |

| Platelet cAMP Increase (DP1 activity) | Human Platelets | >10,000 | PGD2 | - | [6][7] |

Signaling Pathway

Activation of the DP2 receptor by 15(R)-15-methyl PGD2 initiates a signaling cascade characteristic of Gαi-coupled receptors. This pathway is distinct from the DP1 receptor, which couples to Gαs and increases intracellular cAMP.

The primary signaling events downstream of DP2 activation include:

-

Gαi Activation: Ligand binding leads to the dissociation of the Gαi subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

-

Calcium Mobilization: The Gβγ dimer is thought to activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rise in intracellular calcium is a key event in cellular activation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize the effects of 15(R)-15-methyl PGD2.

Eosinophil Chemotaxis Assay

This assay quantifies the directed migration of eosinophils towards a chemoattractant.

-

Cell Isolation: Human eosinophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation and negative selection with magnetic beads to achieve high purity.

-

Assay Setup: A multi-well chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.

-

Loading: Eosinophils are loaded into the upper wells, and various concentrations of 15(R)-15-methyl PGD2 are placed in the lower wells to create a chemotactic gradient.

-

Incubation: The chamber is incubated for a specified time (e.g., 60-90 minutes) at 37°C in a humidified incubator.

-

Quantification: The number of cells that have migrated through the membrane into the lower wells is counted, typically using a microscope or an automated cell counter. The results are expressed as the number of migrated cells or as a chemotactic index.

Flow Cytometry for CD11b Expression

This method is used to measure the upregulation of the cell surface activation marker CD11b on eosinophils.

-

Cell Preparation: Isolated eosinophils are washed and resuspended in a suitable buffer.

-

Stimulation: Cells are incubated with various concentrations of 15(R)-15-methyl PGD2 for a short period (e.g., 15-30 minutes) at 37°C.

-

Staining: The stimulated cells are then incubated with a fluorescently-labeled monoclonal antibody specific for human CD11b (e.g., FITC-anti-CD11b).

-

Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.

-

Analysis: The geometric mean fluorescence intensity (MFI) is calculated for each sample. An increase in MFI corresponds to an increase in CD11b expression.

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic free calcium following receptor activation.

-

Cell Loading: Isolated immune cells (e.g., LAD2 mast cells or eosinophils) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the dye-loaded cells is recorded using a fluorometer or a flow cytometer.

-

Stimulation: 15(R)-15-methyl PGD2 is added to the cell suspension.

-

Data Recording: The change in fluorescence intensity over time is continuously recorded. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Analysis: The peak fluorescence intensity is used to quantify the magnitude of the calcium response.

Conclusion and Future Directions

While the physiological role of 15(R)-15-methyl PGA2 remains to be elucidated, the extensive characterization of its D-series analog, 15(R)-15-methyl PGD2, provides a robust framework for future investigations. The potent and selective agonism of 15(R)-15-methyl PGD2 at the DP2 receptor underscores the critical role of the prostaglandin scaffold in mediating inflammatory responses.

Future research should aim to:

-

Synthesize and purify 15(R)-15-methyl PGA2 to enable biological testing.

-

Conduct comprehensive receptor binding assays across the panel of prostanoid receptors (DP, EP, FP, IP, TP) to determine its binding profile.

-

Perform functional assays, such as those described in this guide, to assess its activity on various immune and non-immune cell types.

-

Investigate potential interactions with non-prostanoid receptors, drawing inspiration from the recent findings on (15R)-PGA2 and GABAA receptors.

Clarifying the biological activity of 15(R)-15-methyl PGA2 will not only fill a significant knowledge gap but also enhance our understanding of the structure-activity relationships that govern the diverse functions of prostaglandins (B1171923) in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Biochemicals - CAT N°: 10270 [bertin-bioreagent.com]

- 3. Total Synthesis of (15R)- and (15S)-Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of (15R)‐ and (15S)‐Prostaglandin A2: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of prostaglandin D2, 15-deoxy-Delta12,14-prostaglandin J2, and selective DP1 and DP2 receptor agonists on pulmonary infiltration of eosinophils in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]

15(R)-Prostaglandin A2: A Novel Modulator of GABAA Receptor Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 15(R)-Prostaglandin A2 as a modulator of the γ-aminobutyric acid type A (GABAA) receptor. While the pharmacology of its 15-methyl analog, 15(R)-15-methyl Prostaglandin (B15479496) A2, in this context remains uncharacterized, the available data on 15(R)-PGA2 reveals a significant and stereoselective inhibition of GABAA receptor function. This document summarizes the key quantitative data, details the experimental protocols used to elucidate these findings, and provides visual representations of the relevant signaling pathways and experimental workflows. This information serves as a critical resource for researchers and drug development professionals interested in the potential of prostaglandin analogs as a novel class of GABAA receptor modulators.

Introduction

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its function is crucial for maintaining the balance between neuronal excitation and inhibition, and its dysregulation is implicated in a variety of neurological and psychiatric disorders. The receptor is a well-established target for a wide range of therapeutic agents, including benzodiazepines, barbiturates, and general anesthetics, which allosterically modulate receptor activity.

Prostaglandins are a class of lipid compounds derived from fatty acids that mediate a wide range of physiological effects through their interaction with specific G-protein coupled receptors. Recently, a novel and unexpected role for a prostaglandin analog in the modulation of GABAA receptors has been identified. Specifically, the total synthesis of (15R)- and (15S)-Prostaglandin A2 has revealed that the (15R)-epimer significantly reduces GABA-induced currents through GABAA receptors.[1][2][3] In contrast, the (15S)-epimer demonstrates no significant effect, highlighting a clear stereoselectivity for this interaction.[1][2][3] These findings suggest that (15R)-PGA2 may represent a novel scaffold for the development of selective GABAA receptor modulators.[1][2][3]

This guide will delve into the technical details of this discovery, providing the available quantitative data and the experimental methodologies employed.

Quantitative Data

The modulatory effect of 15(R)-Prostaglandin A2 on GABAA receptor function has been quantified using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing recombinant GABAA receptors. The data demonstrates a concentration-dependent inhibition of GABA-induced currents (I_GABA) by 15(R)-PGA2.

| Compound | Concentration (µM) | Modulation of I_GABA Amplitude (Mean ± S.E.M.) | Statistical Significance (P-value) |

| (15R)-Prostaglandin A2 | 10 | -15.2% ± 3.5% | P < 0.05 (*) |

| 30 | -28.9% ± 4.1% | P < 0.01 () | |

| 100 | -45.7% ± 5.3% | P < 0.01 () | |

| (15S)-Prostaglandin A2 | 10 | Not significant | P > 0.05 (n.s.) |

| 30 | Not significant | P > 0.05 (n.s.) | |

| 100 | Not significant | P > 0.05 (n.s.) |

Data extracted from bar graphs presented in Lackner et al., 2024.[1][2][3]

Experimental Protocols

The following is a detailed description of the key experimental protocol used to characterize the modulatory effects of 15(R)-PGA2 on GABAA receptors, based on standard methodologies for this type of study.

Heterologous Expression of GABAA Receptors in Xenopus laevis Oocytes

-

Oocyte Preparation: Oocytes are surgically harvested from mature female Xenopus laevis frogs. The oocytes are then treated with collagenase to remove the follicular cell layer.

-

cRNA Injection: Oocytes are injected with a solution containing complementary RNA (cRNA) encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2s). This leads to the expression of functional GABAA receptors on the oocyte membrane.

-

Incubation: Injected oocytes are incubated in a nutrient-rich medium for 2-5 days to allow for receptor expression and insertion into the cell membrane.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

-

Oocyte Placement and Perfusion: An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., containing in mM: 90 NaCl, 1 KCl, 1 MgCl2, 1 CaCl2, and 5 Na-HEPES, pH 7.4).

-

Electrode Impalement: The oocyte is impaled with two microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential (typically -60 to -80 mV).

-

GABA Application and Current Measurement: GABA is applied to the oocyte at a concentration that elicits a submaximal current response (e.g., EC10-EC20). The resulting inward chloride current (I_GABA) is recorded.

-

Compound Application: The test compound, 15(R)-PGA2, is co-applied with GABA to the oocyte. Any change in the amplitude of the GABA-induced current is recorded.

-

Data Analysis: The modulatory effect of the compound is quantified as the percentage change in the I_GABA amplitude in the presence of the compound compared to the control response with GABA alone. Concentration-response curves are generated to determine the potency of the modulator.

Visualizations

Signaling Pathway

Caption: GABAA receptor negative allosteric modulation by 15(R)-PGA2.

Experimental Workflow

Caption: Workflow for electrophysiological screening of GABAA receptor modulators.

Structure-Activity Relationship

Caption: Stereoselectivity of Prostaglandin A2 epimers at the GABAA receptor.

Conclusion and Future Directions

The discovery of 15(R)-Prostaglandin A2 as a negative allosteric modulator of the GABAA receptor opens a new avenue for the development of novel therapeutics. The stereoselective nature of this interaction provides a clear structure-activity relationship that can guide future medicinal chemistry efforts. While the current data is compelling, further research is necessary to fully characterize the pharmacological profile of this and related compounds.

Key future research directions include:

-

Investigation of 15(R)-15-methyl Prostaglandin A2: It is imperative to determine if the 15-methyl substitution enhances or alters the modulatory activity at the GABAA receptor.

-

Subunit Selectivity: The GABAA receptor exists as a family of subtypes with distinct subunit compositions. Investigating the selectivity of 15(R)-PGA2 for different GABAA receptor subtypes is crucial for understanding its potential therapeutic applications and side-effect profile.

-

Binding Site Characterization: Radioligand binding assays and site-directed mutagenesis studies are needed to identify the specific allosteric binding site of 15(R)-PGA2 on the GABAA receptor complex.

-

In Vivo Studies: Preclinical studies in animal models of relevant neurological and psychiatric disorders are required to evaluate the in vivo efficacy and safety of this new class of GABAA receptor modulators.

References

Navigating the Therapeutic Potential of 15(R)-15-methyl Prostaglandin Analogs: A Technical Guide

Conversely, a closely related compound, 15(R)-15-methyl PGD2 , is a well-characterized and potent selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[3] This receptor is a key player in the inflammatory cascade, particularly in allergic diseases. Given the likely possibility of a misunderstanding in the initial query and the wealth of available data, this guide will focus on the therapeutic potential of 15(R)-15-methyl PGD2 .

This technical guide provides a comprehensive overview of 15(R)-15-methyl PGD2 for researchers, scientists, and drug development professionals. It details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes associated signaling pathways.

Introduction to 15(R)-15-methyl PGD2

15(R)-15-methyl PGD2 is a synthetic and metabolically stable analog of Prostaglandin D2 (PGD2).[4] PGD2 is a primary mediator released from mast cells upon allergen stimulation and plays a crucial role in orchestrating inflammatory responses, particularly in type 2 immunity.[3] While PGD2 acts on both the DP1 and CRTH2 (DP2) receptors, 15(R)-15-methyl PGD2 exhibits high selectivity for the CRTH2 receptor, making it an invaluable tool for elucidating the specific roles of this receptor in health and disease.[3] Its unnatural R-configuration at the 15th carbon position significantly enhances its potency and stability compared to the natural S-configuration.[3]

Mechanism of Action: The CRTH2 Signaling Pathway

15(R)-15-methyl PGD2 exerts its biological effects by binding to and activating the CRTH2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[5] The CRTH2 receptor is coupled to an inhibitory G-protein, Gαi.

Upon agonist binding, the Gαi subunit dissociates and initiates a downstream signaling cascade that includes:

-

Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of Phospholipase C (PLC): Resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 triggers the release of intracellular calcium stores.

-

Activation of Protein Kinase C (PKC) and other downstream kinases: Leading to the phosphorylation of various target proteins.

This signaling cascade culminates in a range of cellular responses that are central to the inflammatory process, including chemotaxis, degranulation, cytokine release, and actin polymerization.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

A Technical Guide to the Neuroprotective Effects of Cyclopentenone Prostaglandins: A Focus on 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ and Prostaglandin A₂

Disclaimer: Direct research on the neuroprotective effects of 15(R)-15-methyl Prostaglandin (B15479496) A₂ is not extensively available in public literature. This guide provides an in-depth technical overview of the neuroprotective mechanisms of closely related and well-studied cyclopentenone prostaglandins (B1171923) (cpPGs), primarily 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) and Prostaglandin A₂ (PGA₂). The information presented here serves as a foundational resource for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

Cyclopentenone prostaglandins are a class of lipid signaling molecules characterized by an α,β-unsaturated ketone moiety in their cyclopentane (B165970) ring. This feature allows them to react with cellular nucleophiles, such as cysteine residues on proteins, thereby modulating various signaling pathways. While prostaglandins are often associated with inflammation, certain members, particularly 15d-PGJ₂ and PGA₂, have demonstrated potent anti-inflammatory and cytoprotective effects in various models of cellular stress, including neuronal injury.

The neuroprotective potential of these compounds stems from their ability to activate adaptive stress response pathways, leading to the upregulation of antioxidant enzymes, heat shock proteins, and other cytoprotective factors. Their mechanisms of action are multifaceted, involving both receptor-dependent and independent pathways. This guide will delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols relevant to the study of their neuroprotective effects.

Core Mechanisms of Neuroprotection

The neuroprotective effects of cpPGs like 15d-PGJ₂ are not mediated by a single mechanism but rather by a network of interconnected signaling pathways. The primary pathways implicated are the Peroxisome Proliferator-Activated Receptor-γ (PPARγ), the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response, the PI3K/Akt survival pathway, and the induction of Heat Shock Proteins (HSPs).

PPARγ-Dependent Signaling

15d-PGJ₂ is a well-characterized endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression related to metabolism and inflammation.[1] Activation of PPARγ in neurons has been shown to be neuroprotective in models of excitotoxicity and ischemic injury.[2][3] Upon binding to 15d-PGJ₂, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This can lead to the suppression of pro-inflammatory gene expression and the induction of protective genes.[4] For instance, 15d-PGJ₂ has been shown to suppress ischemic brain infarction in a PPARγ-dependent manner.[5]

Nrf2-Mediated Antioxidant Response

A critical aspect of cpPG-mediated neuroprotection is the activation of the Nrf2 pathway, which is independent of PPARγ.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Electrophilic compounds like 15d-PGJ₂ can covalently modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter of genes encoding for enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.[7] This enhances the neuron's capacity to neutralize reactive oxygen species (ROS). Studies have shown that 15d-PGJ₂ protects neurons from oxidative death via an Nrf2-dependent mechanism in astrocytes.[6]

PI3K/Akt Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth.[8][9] While some studies suggest that high concentrations of 15d-PGJ₂ can be neurotoxic by down-regulating the PI3K/Akt pathway[10], the role of this pathway in the context of cpPG-mediated neuroprotection is complex. The activation of the PI3K/Akt pathway generally promotes neuronal survival by phosphorylating and inactivating pro-apoptotic proteins (like Bad and caspase-9) and activating transcription factors that promote survival.[11] The interplay between cpPGs and this pathway is concentration-dependent and may be cell-type specific.

Induction of Heat Shock Proteins (HSPs)

Cyclopentenone prostaglandins, including PGA₂, are potent inducers of heat shock proteins (HSPs), particularly Hsp70.[12][13][14] HSPs are molecular chaperones that play a crucial role in protein folding, refolding of denatured proteins, and preventing protein aggregation under conditions of cellular stress. The induction of Hsp70 by PGA₂ is mediated by the activation of the Heat Shock Factor (HSF).[14] This response is a key component of the cellular defense mechanism and contributes significantly to the cytoprotective effects of these prostaglandins.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize quantitative data from various studies investigating the neuroprotective effects of 15d-PGJ₂.

Table 1: In Vitro Neuroprotection by 15d-PGJ₂ Against Various Insults

| Cell Type | Insult | 15d-PGJ₂ Concentration | Outcome Measure | Result (vs. Insult Alone) | Reference(s) |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 0.5 - 1.0 µM | Cell Viability (MTT) | Significant increase in viability | [15][16] |

| Primary Cortical Neurons | OGD/R | 0.5 - 1.0 µM | LDH Release | Significant decrease in LDH release | [15][16] |

| N18D3 Neuronal Cells | 100 µM H₂O₂ | 8 µM | Cell Viability | Increased viability | [1] |

| Retinal Ganglion Cells (RGC-5) | Glutamate (B1630785) | 1 - 5 µM | Cell Viability (Neutral Red) | Significant reduction in cytotoxicity | [17] |

| Primary Cortical Neurons | Glutamate | Sublethal concentrations | Cell Viability | Complete protective effect | [7] |

Table 2: Effects of 15d-PGJ₂ on Signaling Molecules and Cellular Processes

| Cell Type | Condition | 15d-PGJ₂ Concentration | Measured Parameter | Result | Reference(s) |

| Primary Cortical Neurons | OGD/R | 0.5 - 1.0 µM | LC3-II/LC3-I ratio, Beclin 1 expression | Significant decrease (inhibition of autophagy) | [15][16] |

| Primary Cortical Neurons | OGD/R | 0.5 - 1.0 µM | p62 expression | Increased | [15][16] |

| Primary Cortical Neurons | OGD/R | 0.5 - 1.0 µM | Bcl-2 expression | Upregulated | [15][16] |

| N18D3 Neuronal Cells | Baseline | > 8 µM | Cell Viability | Decreased (neurotoxic effect) | [1] |

Table 3: In Vivo Neuroprotection by 15d-PGJ₂ in a Stroke Model

| Animal Model | Insult | Treatment | Outcome Measure | Result | Reference(s) |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | Intraventricular infusion of 15d-PGJ₂ | Infarct Volume | Significant reduction, abrogated by a PPARγ inhibitor | [3] |